Labetalol

概要

説明

ラベタロールは、主に高血圧の治療と狭心症の管理に使用される薬剤です。 これは、ベータアドレナリン受容体とアルファアドレナリン受容体の両方の非選択的アンタゴニストであり、心拍数を低下させ、血管を拡張することによって血圧を低下させるのに効果的です 。 ラベタロールは1966年に特許を取得し、1977年に医療用として使用されました .

準備方法

合成経路と反応条件

ラベタロール塩酸塩の合成には、いくつかのステップが含まれます。

1-メチル-3-フェニルプロピルアミンと5-(ブロモアセチル)-2-ヒドロキシベンゾアミドの反応: この反応は、溶媒の存在下で行われ、2-ヒドロキシ-5-[(1-メチル-3-フェニルプロピル)アミノ]アセチルベンゾアミドが生成されます。

水素化ホウ素ナトリウムによる還元: 次に、中間体が塩基と溶媒の存在下で水素化ホウ素ナトリウムを用いて還元され、2-ヒドロキシ-5- [1-ヒドロキシ-2-(1-メチル-3-フェニルプロピル)アミノ]エチルベンゾアミドが形成されます。

塩酸塩の形成: 最後のステップでは、前回の反応から得られた水層に濃塩酸を加え、メタノールとイソプロピルアルコールを使用して再結晶することにより、純粋なラベタロール塩酸塩を得ます.

工業生産方法

ラベタロール塩酸塩の工業生産は、同様の合成経路に従いますが、収率と純度を高めるために最適化されています。 このプロセスには、温度、溶媒の選択、反応時間などの反応条件を慎重に制御して、一貫した製品品質を確保することが含まれます .

化学反応の分析

反応の種類

ラベタロールは、以下を含むさまざまな化学反応を起こします。

酸化: ラベタロールは、硫酸第一鉄アンモニウムを使用して酸化することができ、緑色の生成物が得られます.

還元: 合成で述べたように、ラベタロールは水素化ホウ素ナトリウムを使用して還元されます。

置換: ラベタロール合成の最初のステップには、1-メチル-3-フェニルプロピルアミンが5-(ブロモアセチル)-2-ヒドロキシベンゾアミドと反応する置換反応が含まれます.

一般的な試薬と条件

酸化: 硫酸第一鉄アンモニウムは、ラベタロールを含む酸化反応に一般的に使用されます.

還元: 水素化ホウ素ナトリウムは、ラベタロール中間体を還元するための選択試薬です.

置換: メタノールやイソプロピルアルコールなどの溶媒は、ラベタロール塩酸塩を精製するための再結晶プロセスで使用されます.

主要な生成物

これらの反応から形成される主要な生成物はラベタロール塩酸塩であり、これは高血圧と狭心症の治療のための医薬品製剤に使用されます .

科学研究への応用

ラベタロールは、科学研究において幅広い応用範囲を持っています。

化学: ラベタロールは、アドレナリン受容体アンタゴニストを含む研究におけるモデル化合物として使用されます。

生物学: これは、さまざまな生理学的プロセスに対するアドレナリン受容体遮断の効果を研究するために使用されます。

科学的研究の応用

Hypertension Management

FDA-Approved Uses

Labetalol is FDA-approved for treating arterial hypertension, applicable in both acute and chronic settings. It is particularly effective in managing hypertensive crises, where rapid blood pressure control is essential. The drug functions by blocking beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively .

Off-Label Uses

Beyond its approved indications, this compound is frequently used off-label for:

- Hypertension in Pregnancy : this compound is considered a first-line agent for managing high blood pressure in pregnant women due to its favorable safety profile compared to other antihypertensives .

- Hypertension Associated with Ischemic Stroke : It can be beneficial in controlling blood pressure during acute ischemic events .

- Intracranial Hemorrhage : this compound is used to manage hypertension associated with conditions like subarachnoid hemorrhage .

Perioperative Use

This compound is commonly administered by anesthesia providers during surgical procedures due to its ability to lower blood pressure without causing significant reflex tachycardia. This characteristic makes it a preferred choice for controlling hemodynamics during anesthesia .

Pharmacokinetics and Administration

This compound can be administered orally or intravenously, with the intravenous form being particularly useful in emergency settings. The onset of action is rapid, typically within 2 to 5 minutes for IV administration, making it suitable for acute situations where immediate blood pressure control is necessary .

Dosage Forms

- Oral Tablets : Available in 100 mg, 200 mg, and 300 mg doses.

- Injectable Form : Used primarily for acute hypertensive events.

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects may occur:

- Common Side Effects : Orthostatic hypotension, gastrointestinal disturbances, fatigue, headache.

- Severe Adverse Effects : There have been isolated reports of drug-induced liver injury (DILI), particularly in pregnant women. In a case series involving this compound-induced DILI, three out of eleven patients died . This highlights the need for careful monitoring when prescribing this compound.

Case Study on DILI

A notable case involved a 35-year-old woman who developed acute liver injury after starting this compound while attempting to conceive. Despite initial improvement after discontinuation of the drug, she experienced recurrent jaundice upon rechallenge with this compound . This case underscores the importance of recognizing potential hepatotoxicity associated with this compound.

Research on Efficacy

A pooled analysis from multiple studies demonstrated that this compound effectively reduces blood pressure in hypertensive patients within an average time of 41 minutes to reach target levels below 150/100 mm Hg . Another study found that less than 4% of patients required additional medications to achieve adequate blood pressure control when treated with this compound .

Comparative Effectiveness

This compound has been compared with other antihypertensive agents, showing superior efficacy over placebo and comparable effectiveness to conventional beta-blockers and diuretics. Its dual-action mechanism allows for effective management of hypertension with fewer side effects related to heart rate changes .

作用機序

ラベタロールは、ベータアドレナリン受容体とアルファアドレナリン受容体の両方を遮断することによって作用します。 この二重アンタゴニズムは、心拍数と収縮力の低下(ベータ遮断)と血管拡張(アルファ遮断)をもたらし、血圧の低下につながります 。 ラベタロールの分子標的は、ベータ1およびベータ2アドレナリン受容体、ならびにアルファ1アドレナリン受容体を含みます .

類似の化合物との比較

類似の化合物

アテノロール: 主にベータ1アドレナリン受容体に影響を与える心臓選択的ベータ遮断薬.

リシノプリル: 高血圧の治療に使用されるアンジオテンシン変換酵素阻害薬.

アムロジピン: 高血圧と狭心症の管理に使用されるカルシウムチャネル遮断薬.

ラベタロールのユニークさ

ラベタロールのユニークさは、ベータ受容体とアルファ受容体の両方を遮断できるため、バランスの取れた降圧効果をもたらすことです。アテノロールは心臓選択的であるのに対し、ラベタロールは心拍数と血管抵抗の両方に影響を与えます。 リシノプリルとアムロジピンと比較して、ラベタロールはアドレナリン受容体を直接拮抗することによって異なる作用機序を提供します .

類似化合物との比較

Similar Compounds

Atenolol: A cardioselective beta-blocker that primarily affects beta-1 adrenergic receptors.

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.

Amlodipine: A calcium channel blocker used to manage hypertension and angina.

Uniqueness of Labetalol

This compound’s uniqueness lies in its ability to block both beta and alpha receptors, providing a balanced antihypertensive effect. Unlike atenolol, which is cardioselective, this compound affects both heart rate and vascular resistance. Compared to lisinopril and amlodipine, this compound offers a different mechanism of action by directly antagonizing adrenergic receptors .

生物活性

Labetalol is a combined alpha- and beta-adrenoceptor blocking agent primarily used for the management of hypertension. This article explores its biological activity, pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

Mechanism of Action:

this compound functions as a non-selective antagonist at beta-adrenoceptors and a competitive antagonist of postsynaptic alpha-1 adrenoceptors. The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 after intravenous administration . This dual action results in a decrease in peripheral vascular resistance and blood pressure without significantly altering heart rate or cardiac output .

Pharmacokinetics:

- Absorption: this compound is well absorbed after oral administration, but it undergoes significant hepatic first-pass metabolism, resulting in an absolute bioavailability of approximately 25% .

- Half-life: The elimination half-life is around 6 hours, with no active metabolites produced .

- Protein Binding: Approximately 50% of this compound is protein-bound in serum, which can influence its distribution and efficacy .

Clinical Efficacy

Hypertension Management:

this compound has demonstrated efficacy in treating various forms of hypertension, including essential hypertension, renal hypertension, pheochromocytoma, and hypertensive emergencies. Clinical studies have shown that this compound's antihypertensive effects are superior to placebo and comparable to other antihypertensive agents such as diuretics and conventional beta-blockers .

Case Studies:

- Essential Hypertension: In a multicenter trial involving 178 patients treated with this compound for 12 weeks, satisfactory antihypertensive effects were observed in 76% of patients receiving monotherapy .

- Pregnancy-Induced Hypertension (PIH): A double-blind randomized trial with 144 women showed that this compound significantly reduced blood pressure compared to placebo, with improvements in maternal outcomes .

- Elderly Patients: A study involving elderly patients (≥60 years) reported that this compound effectively lowered diastolic blood pressure without significant orthostatic changes, achieving control in 69% of treated patients compared to 36% in the placebo group .

Safety Profile

Adverse Effects:

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include dizziness, gastrointestinal disturbances, tiredness, headache, and skin rashes .

- Rarely, serious side effects such as asthma exacerbation and heart failure have been observed due to its beta-blocking properties .

Long-term Tolerance:

Studies indicate that tolerance to the antihypertensive effect of this compound does not develop over prolonged use, making it a viable option for long-term management of hypertension .

Comparative Effectiveness

A comparative study evaluated the effectiveness of oral nifedipine versus intravenous this compound for acute hypertensive management in pregnancy. Results indicated that both medications were effective; however, this compound was associated with better feto-maternal outcomes due to its rapid onset of action and favorable safety profile .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Mechanism | Alpha-1 antagonist; Beta antagonist |

| Bioavailability | ~25% |

| Half-life | ~6 hours |

| Common Side Effects | Dizziness, fatigue, headache |

| Efficacy in Essential Hypertension | Effective in ~76% of patients |

| Efficacy in Pregnancy Hypertension | Significant reduction vs placebo |

| Tolerance Development | None observed |

特性

IUPAC Name |

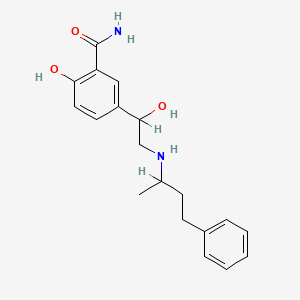

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023191 | |

| Record name | Labetalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78e-03 g/L | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Labetalol non-selectively antagonizes beta-adrenergic receptors, and selectively antagonizes alpha-1-adrenergic receptors. Following oral administration, labetalol has 3 times the beta-blocking ability than alpha-blocking ability. This increases to 6.9 times following intravenous administration. Antagonism of alpha-1-adrenergic receptors leads to vasodilation and decreased vascular resistance. This leads to a decrease in blood pressure that is most pronounced while standing. Antagonism of beta-1-adrenergic receptors leads to a slight decrease in heart rate. Antagonism of beta-2-adrenergic receptors leads to some of the side effects of labetalol such as bronchospasms, however this may be slightly attenuated by alpha-1-adrenergic antagonism. Labetalol leads to sustained vasodilation over the long term without a significant decrease in cardiac output or stroke volume, and a minimal decrease in heart rate., A specific competitive antagonist at both alpha- and beta-adrenergic receptor sites., Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of ORS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. ... beta-Blockers are classified as cardioselective based on their ability to antagonize the cardiac (beta1) but not the peripheral (beta2) receptors. However, cardioselectivity is incomplete and dose dependent and disappears at high doses. /Class II beta-Blockers/, The principal physiologic action of labetalol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors) and alpha1-receptors within vascular smooth muscle. In addition to inhibiting access of endogenous or exogenous catecholamines to beta-adrenergic receptors, labetalol has been shown to exhibit some intrinsic beta2-agonist activity in animals; however, the drug exerts little, if any, intrinsic beta1-agonist activity. Labetalol does not exhibit intrinsic alpha-adrenergic agonist activity. There is some evidence from animal studies suggesting that the drug may have a vasodilating effect, possibly resulting from a direct or beta2-agonist action. In animals, at doses greater than those required for alpha- or beta-adrenergic blockade, labetalol also has a membrane stabilizing effect on the heart which is similar to that of quinidine; however, this effect is unlikely to be clinically important since it occurs only at doses higher than those required for alpha- or beta-adrenergic blockade., The hemodynamic effects of labetalol are variable following oral or iv administration. Labetalol, unlike pure beta-adrenergic blocking agents, produces a dose dependent (at usual doses) decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined alpha- and beta-adrenergic blocking activity. Labetalol effectively reduces blood pressure in the standing or supine position, but because of the drug's alpha1-adrenergic blocking activity, the effect on blood pressure is position dependent; labetalol induced decreases in blood pressure are greater in the standing than in the supine position, and orthostatic hypotension can occur. The blunting of exercise induced increases in blood pressure by oral or iv labetalol is generally greater than that produced by pure beta-adrenergic blocking agents (eg; propranolol), but the blunting of exercise induced tachycardia produced by labetalol is generally less than that produced by pure beta-adrenergic blocking agents., The electrophysiologic effects of labetalol are variable and appear to be mediated via the drug's myocardial beta1-adrenergic blocking activity. Labetalol may decrease conduction velocity through the atrioventricular node and increase the atrial effective refractory period, but the drug appears to have inconsistent effects on sinoatrial conduction time and the atrioventricular nodal refractory period; the decrease in atrioventricular nodal conduction velocity produced by labetalol is less than that produced by pure beta-adrenergic blocking agents. In healthy individuals and in patients with cardiac disease (eg, coronary artery disease), labetalol generally has little effect on sinus rate, intraventricular conduction, the His-Purkinje system, or duration of the QRS complex. In one study in hypertensive patients, oral labetalol therapy was associated with a substantial reduction in ventricular premature contractions, and in another study in hypertensive patients, iv labetalol rapidly restored sinus rhythm in some patients with supraventricular or ventricular arrhythmias. | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LABETALOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

36894-69-6 | |

| Record name | Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36894-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036894696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Labetalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Labetalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5H8897N95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LABETALOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 196 °C | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。